molecular formula C10H13ClN2O3 B1293438 tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate CAS No. 1021339-30-9

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Cat. No. B1293438
M. Wt: 244.67 g/mol
InChI Key: XNPOKIQJADWOCY-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a chemical entity that has been referenced in various research contexts. While none of the provided papers directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate derivatives and their synthesis, molecular structure, and potential applications in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest due to their utility in various chemical transformations. For instance, paper describes an enantioselective synthesis of a benzyl tert-butyl carbamate using iodolactamization as a key step, which is a method that could potentially be adapted for the synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. Similarly, paper outlines a scalable synthesis of a tert-butyl carbamate via a Kulinkovich–Szymoniak cyclopropanation, demonstrating the versatility of tert-butyl carbamate intermediates in synthesis. Paper presents a green method for synthesizing tert-butyl acetylcarbamate, which could offer insights into environmentally friendly synthetic routes for related compounds.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is crucial for understanding their reactivity and potential applications. Paper investigates the conformation of the piperidine ring in tert-butyl carbamate derivatives, which could be relevant when considering the steric effects in the molecular structure of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. Paper uses 2D heteronuclear NMR experiments to characterize the structure of a tert-butyl carbamate, a technique that could be applied to the compound of interest for detailed structural analysis.

Chemical Reactions Analysis

The reactivity of tert-butyl carbamate derivatives in chemical reactions is another area of significant research. Paper discusses tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents, which participate in reactions with organometallics to yield N-(Boc)hydroxylamines. This reactivity could be extrapolated to the tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, suggesting potential transformations it may undergo. Paper describes the synthesis of tert-butyl carbamate derivatives by reacting with different acid chlorides, a method that could be relevant for functionalizing the compound of interest.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of tert-butyl carbamate derivatives is essential for their practical application. Paper provides insights into the crystal packing and hydrogen bonding interactions of tert-butyl acetylcarbamate, which could inform the solid-state properties of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. Paper also contributes to this understanding by detailing the molecular electrostatic potential and frontier molecular orbital analyses, which are important for predicting the reactivity and interactions of the compound.

Safety And Hazards

The safety information indicates that this compound is classified as a combustible solid . The flash point is not applicable . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

tert-butyl N-(4-chloro-3-hydroxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)6(11)4-5-12-8/h4-5,14H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPOKIQJADWOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649797
Record name tert-Butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

CAS RN

1021339-30-9
Record name tert-Butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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